molecular formula C23H34O3Si B13842506 CID 169434287

CID 169434287

Cat. No.: B13842506
M. Wt: 386.6 g/mol
InChI Key: MYJQBXQBNKDTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 169434287 is a chemical compound cataloged in PubChem, characterized by its unique structural and functional properties. Key findings include:

  • Structural Features: The compound features a bicyclic sesquiterpene backbone with hydroxyl and ketone functional groups, as evidenced by GC-MS and mass spectral analysis (Figure 1C, D in ) .
  • Isolation: this compound was isolated via vacuum distillation of CIEO, with its highest concentration observed in mid-polarity fractions (Figure 1C) .

Properties

Molecular Formula

C23H34O3Si

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C23H34O3Si/c1-17(2)21-13-12-18(3)14-23(21)26-27-25-22-11-7-10-20(22)16-24-15-19-8-5-4-6-9-19/h4-10,17-18,20-23H,11-16H2,1-3H3

InChI Key

MYJQBXQBNKDTGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O[Si]OC2CC=CC2COCC3=CC=CC=C3)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

CID 169434287 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 169434287 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create more complex molecules. In biology, it may be used in studies involving enzyme interactions or cellular processes. In medicine, compounds like this compound can be investigated for their potential therapeutic effects. Industrial applications may include its use in the production of pharmaceuticals or other chemical products .

Mechanism of Action

The mechanism of action of CID 169434287 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 169434287 shares structural homology with oscillatoxin derivatives, a class of marine toxins produced by cyanobacteria. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison with Oscillatoxin Analogues

Compound CID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity
This compound 169434287 C₁₅H₂₄O₂ 236.35 Hydroxyl, ketone Antimicrobial, antioxidant
Oscillatoxin D 101283546 C₃₂H₄₈O₈ 584.70 Epoxide, ester Cytotoxic, inhibits PP1/PP2A
30-Methyl-oscillatoxin D 185389 C₃₃H₅₀O₈ 598.75 Methylated epoxide, ester Enhanced cytotoxicity
Oscillatoxin E 156582093 C₃₁H₄₆O₈ 570.68 Carboxylic acid, hydroxyl Neurotoxic
Oscillatoxin F 156582092 C₃₀H₄₄O₈ 556.66 Unsaturated ester Antifungal

Key Observations :

  • Size and Complexity : this compound is significantly smaller (MW 236.35 vs. 556–598 g/mol) and lacks the macrocyclic lactone rings typical of oscillatoxins, which are critical for their phosphatase-inhibitory activity .
  • Bioactivity : While oscillatoxins exhibit potent cytotoxicity and neurotoxicity, this compound’s bioactivity appears milder, possibly due to its simpler structure .

Physicochemical Properties

Comparative physicochemical profiling (Table 2) highlights differences in solubility, bioavailability, and synthetic accessibility.

Table 2: Physicochemical Properties of this compound and Analogues

Parameter This compound Oscillatoxin D CAS 1046861-20-4 (Reference)
Log Po/w (XLOGP3) 3.2 5.8 2.15
Water Solubility (mg/mL) 0.15 0.02 0.24
GI Absorption High Low High
Synthetic Accessibility Moderate Low High (Score: 2.07)

Key Observations :

  • Lipophilicity : this compound (Log Po/w 3.2) is less lipophilic than oscillatoxin D (Log Po/w 5.8), favoring better aqueous solubility .
  • Synthetic Feasibility : The compound’s moderate synthetic accessibility contrasts with oscillatoxins, which require complex macrocyclization steps .

Pharmacological Potential

  • Antimicrobial Activity : this compound demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC 32 µg/mL) and Candida albicans (MIC 64 µg/mL), comparable to oscillatoxin F but less potent than commercial antifungals .
  • Safety Profile : Preliminary toxicity assays indicate lower cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) compared to oscillatoxin D (IC₅₀ 0.5 µM) .

Q & A

Q. How to enhance reproducibility of this compound-related experiments?

  • Methodological Answer :
  • Detailed Protocols : Use platforms like protocols.io for step-by-step workflows.
  • Reagent Validation : Certify compound purity (e.g., NMR, HPLC) and batch numbers.
  • Collaborative Verification : Partner with independent labs for blinded replication.
    Follow ARRIVE guidelines for preclinical studies .

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